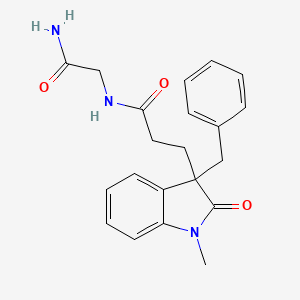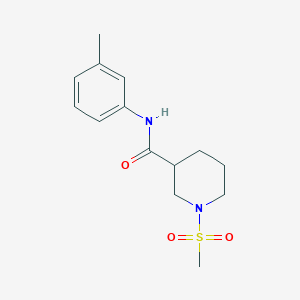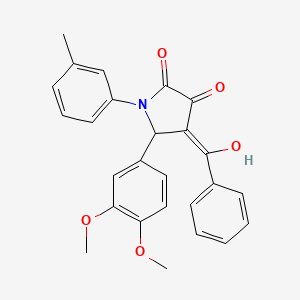![molecular formula C17H17N3O2S2 B5500898 N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)
N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This section introduces the broader category of compounds similar to the target molecule, highlighting their significance in medicinal chemistry due to their potential as dual inhibitors and antitumor agents. For example, compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized and studied for their ability to inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer treatment (Gangjee et al., 2009).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the creation of key intermediates through the attachment of various arylthiols and further coupling with amino acids or esters. This process underlines the complexity and versatility in synthesizing compounds with potential biological activities (Gangjee et al., 2009).
Molecular Structure Analysis
Studies on the crystal structures of similar compounds reveal insights into their conformation and the intramolecular interactions that stabilize their structure. For example, the analysis of crystal structures can indicate how the pyrimidine ring inclines relative to the benzene ring, which is crucial for understanding the compound's binding mode and biological activity (Subasri et al., 2016).
Applications De Recherche Scientifique
Anticonvulsant Activity
Research into thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown potential anticonvulsant properties. Severina et al. (2020) synthesized new derivatives as possible anticonvulsants, with docking studies predicting moderate activity. The compounds were tested using a pentylenetetrazole-induced seizure model in rats, demonstrating that certain derivatives can significantly extend the latency period, reduce the duration of seizures, and decrease lethality in laboratory animals (Severina et al., 2020).
Antitumor Activity
The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine derivatives have been investigated for their antitumor activity. Hafez and El-Gazzar (2017) synthesized a series of novel compounds displaying potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
A series of studies have explored the antimicrobial and antifungal effects of thieno[2,3-d]pyrimidine derivatives. Kerru et al. (2019) prepared new thienopyrimidine linked rhodanine derivatives demonstrating potent antibacterial and antifungal activities against strains such as E. coli and Aspergillus niger (Kerru et al., 2019). Another study by Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Insecticidal Activity
Pyridine derivatives related to thieno[2,3-d]pyrimidine have been tested for their toxicity against agricultural pests. Bakhite et al. (2014) prepared derivatives showing significant insecticidal activity against the cowpea aphid, Aphis craccivora, with some compounds performing better than the commercial insecticide acetamiprid (Bakhite et al., 2014).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-3-22-13-6-4-12(5-7-13)20-15(21)9-23-16-14-8-11(2)24-17(14)19-10-18-16/h4-8,10H,3,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKRRVSDADQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

